

An In-depth Technical Guide to Methyl 2,2-dimethoxypropanoate in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,2-dimethoxypropanoate

Cat. No.: B158955

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethoxypropanoate (MDMP), a member of the orthoester family, is a versatile reagent and building block in modern organic synthesis. This technical guide provides a comprehensive overview of its core functions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. While its applications are not as widely documented as some other orthoesters, MDMP serves as a valuable precursor for the formation of other key reactive intermediates and has potential applications in catalysis and as a protecting group surrogate. This document aims to be a critical resource for professionals in research and development by consolidating available data and outlining its synthetic utility.

Introduction

Methyl 2,2-dimethoxypropanoate (CAS No. 10076-48-9), also known as methyl pyruvate dimethyl acetal, is a specialty chemical with the molecular formula $C_6H_{12}O_4$. As an orthoester, it possesses a unique structural motif with a quaternary carbon atom bonded to a methyl group, a methyl ester, and two methoxy groups. This arrangement confers upon it a distinct reactivity profile, making it a subject of interest in various synthetic transformations. While broad claims exist regarding its use as an oxidation catalyst for the conversion of terminal alkynes to alcohols and as a model system in biosynthesis, detailed, peer-reviewed evidence for these specific applications remains elusive in readily available literature[1]. This guide will focus on its

established and potential roles in organic synthesis based on the general reactivity of orthoesters and available data for MDMP.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its application in synthesis. The data for **Methyl 2,2-dimethoxypropanoate** is summarized below.

Physical Properties

Property	Value	Reference(s)
CAS Number	10076-48-9	[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ O ₄	[1][2][4]
Molecular Weight	148.16 g/mol	[1][2][4]
Boiling Point	183.1 °C (at 760 mmHg); 70 °C (at 13 mmHg)	[1][3]
Density	1.030 - 1.07 g/cm ³	[1][3]
Flash Point	67.6 °C	[1][3]
Refractive Index (n _{20/D})	1.4100 - 1.4120	[3]
Appearance	Colorless liquid	[3]
Solubility	Soluble in organic solvents	

Spectroscopic Data

- Spectrum: 400 MHz in CDCl₃[2]
- Peak Assignments:
 - δ 3.82 ppm (s, 3H): Corresponds to the methyl protons of the ester group (-COOCH₃).
 - δ 3.29 ppm (s, 6H): Corresponds to the protons of the two equivalent methoxy groups (-OCH₃).

- δ 1.53 ppm (s, 3H): Corresponds to the protons of the methyl group attached to the quaternary carbon (C-CH₃).
- Spectrum: 100 MHz in CDCl₃[\[2\]](#)
- Peak Assignments:
 - δ 172.5 ppm: Carbonyl carbon of the ester group.
 - δ 101.5 ppm: Quaternary carbon of the orthoester.
 - δ 52.0 ppm: Methyl carbon of the ester group.
 - δ 49.5 ppm: Methoxy carbons.
 - δ 21.0 ppm: Methyl carbon attached to the quaternary center.
- Key Absorptions (liquid film):
 - ~2950 cm⁻¹: C-H stretching of alkyl groups.
 - ~1740 cm⁻¹: C=O stretching of the ester group.
 - ~1100-1200 cm⁻¹: C-O stretching of the ester and ether linkages[\[5\]](#).
- Molecular Ion (M⁺): m/z 148[\[2\]](#)
- Major Fragments:
 - m/z 117: Loss of a methoxy radical (•OCH₃).
 - m/z 89: Further fragmentation.
 - m/z 43: Likely corresponds to the acetyl cation [CH₃CO]⁺.

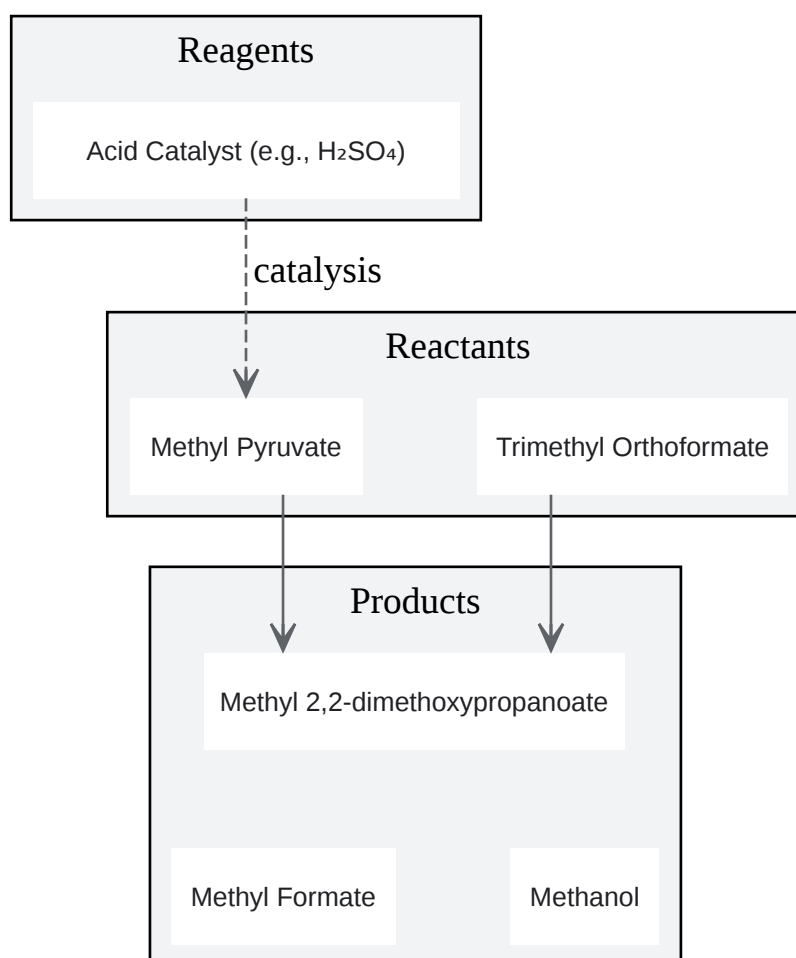
Core Functions and Synthetic Applications

As an orthoester, **Methyl 2,2-dimethoxypropanoate** is expected to undergo reactions typical for this functional group. Its primary function revolves around its electrophilic nature at the

central carbon and its ability to act as a protecting group precursor or a source of other reactive species.

Synthesis of Methyl 2,2-dimethoxypropanoate

A common method for the synthesis of orthoesters is the acid-catalyzed reaction of a corresponding ketone or ester with an orthoformate. For MDMP, this would involve the reaction of methyl pyruvate with trimethyl orthoformate.



[Click to download full resolution via product page](#)

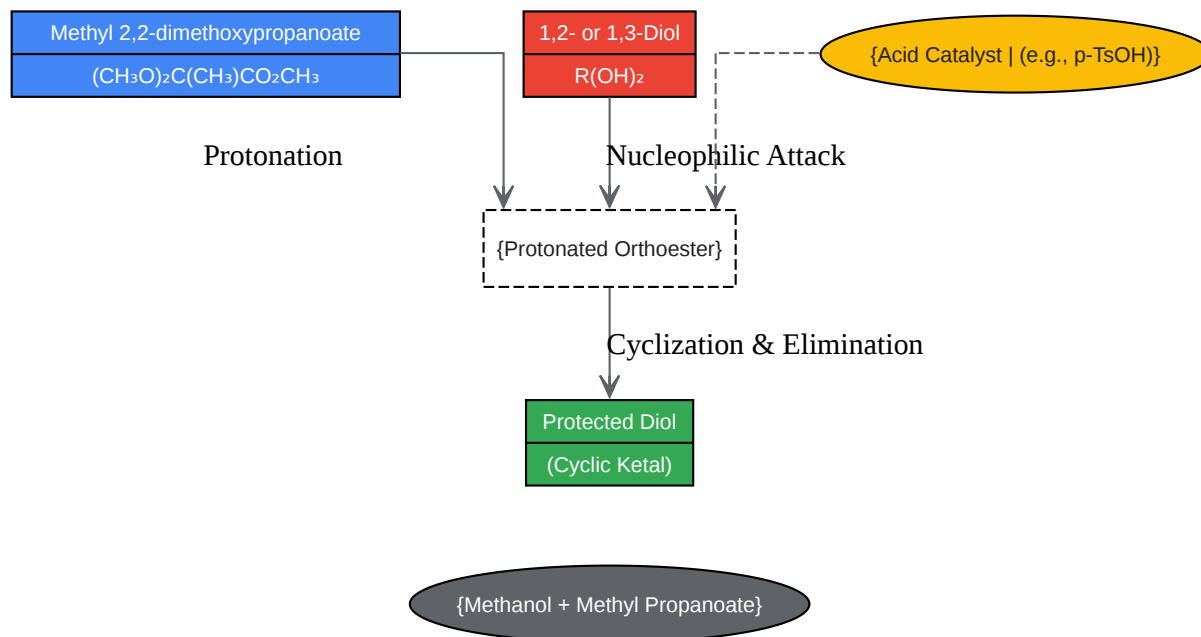
Synthesis of **Methyl 2,2-dimethoxypropanoate**.

This is a generalized procedure based on orthoester synthesis.

- To a stirred solution of methyl pyruvate (1.0 eq) in trimethyl orthoformate (2.0-3.0 eq) at 0 °C, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by adding a solid base (e.g., sodium carbonate) and stir for 30 minutes.
- Filter the mixture and remove the excess trimethyl orthoformate and by-products under reduced pressure.
- Purify the crude product by fractional distillation under vacuum to afford pure **Methyl 2,2-dimethoxypropanoate**.

Role as a Protecting Group Precursor

Orthoesters are precursors to acetals and ketals, which are widely used as protecting groups for diols. While 2,2-dimethoxypropane is more commonly used for this purpose, **Methyl 2,2-dimethoxypropanoate** can, in principle, undergo transketalization with a diol under acidic conditions to form a cyclic ketal, protecting the diol.



[Click to download full resolution via product page](#)

Protecting group formation workflow.

- Dissolve the diol (1.0 eq) and **Methyl 2,2-dimethoxypropanoate** (1.1-1.5 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene).
- Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
- Stir the reaction at room temperature or with gentle heating. The reaction can be driven to completion by removing the methanol by-product, for example, by azeotropic distillation.
- Monitor the reaction by TLC. Upon completion, quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting cyclic ketal by column chromatography on silica gel.

Conclusion

Methyl 2,2-dimethoxypropanoate is a specialty orthoester with potential applications in organic synthesis, primarily as a precursor for other reactive species and in the formation of protecting groups. While its specific uses are not as extensively documented as other related compounds, its reactivity profile as an orthoester makes it a potentially valuable tool for synthetic chemists. This guide has consolidated the available physical, spectroscopic, and synthetic data to provide a foundational understanding of MDMP for researchers and professionals in drug development and chemical synthesis. Further research into its catalytic activities and applications in complex molecule synthesis is warranted to fully explore its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. 2,2-DIMETHOXYPROPIONIC ACID METHYL ESTER(10076-48-9) ¹³C NMR [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 2,2-DIMETHOXYPROPIONIC ACID METHYL ESTER(10076-48-9) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2,2-dimethoxypropanoate in Organic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158955#function-of-methyl-2-2-dimethoxypropanoate-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com